5-chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
The compound 5-chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide features a benzenesulfonamide core substituted with a chlorine atom at position 5 and a methyl group at position 2. The sulfonamide nitrogen is connected via an ethyl linker to a pyrazole ring, which is further substituted with a pyrazine moiety at position 3. This structure combines sulfonamide pharmacophores with pyrazole-pyrazine heterocycles, which are commonly associated with kinase inhibition and metabolic stability .
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-12-2-3-13(17)10-16(12)25(23,24)20-7-9-22-8-4-14(21-22)15-11-18-5-6-19-15/h2-6,8,10-11,20H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTPXGZSGAUZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 5-chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Molecular Formula : C15H17ClN4O2S
- Molecular Weight : 348.84 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The sulfonamide group is known for its antibacterial properties, often functioning as a competitive inhibitor of dihydropteroate synthase in bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. In vitro studies have shown that 5-chloro-2-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide demonstrates efficacy against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives, including the target compound, revealed that modifications to the pyrazole moiety enhanced antibacterial activity against resistant strains of E. coli. The results indicated a potential for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Potential
In a preclinical trial, the compound was tested on xenograft models of breast cancer. The treatment led to a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural differences and similarities with analogues:
Functional Group Impact on Bioactivity
- Pyrazine vs. Pyrimidine (Compound 75) : Pyrazine’s nitrogen-rich aromatic system may enhance kinase binding via hydrogen bonding or π-π interactions compared to pyrimidine .
- Sulfonamide vs.
- Chloro vs. Methoxy (CAS 2640885-63-6) : The methyl group in the target compound increases hydrophobicity, which may improve membrane permeability over the methoxy-substituted analogue .
Q & A
Q. What synthetic methodologies are commonly employed to construct the pyrazine-pyrazole moiety in benzenesulfonamide derivatives?
The pyrazine-pyrazole core is typically synthesized via cyclization reactions. For example, phosphorous oxychloride (POCl₃) is used as a cyclizing agent at elevated temperatures (120°C) to form heterocyclic systems from hydrazide precursors . Alternative approaches include coupling pyrazine derivatives with pyrazole intermediates using nucleophilic substitution or metal-catalyzed cross-coupling reactions. Reaction optimization should focus on solvent choice (e.g., pyridine for acyl chloride coupling) and stoichiometric control to minimize side products .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups like sulfonamide (S=O stretching ~1350 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.0–8.5 ppm for pyrazine/pyrazole) and methyl/ethyl linkages. 2D NMR (COSY, HSQC) clarifies connectivity .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. How can reaction progress be monitored during synthesis?
Thin-layer chromatography (TLC) with UV visualization is standard for tracking intermediates. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients provides better resolution. Recrystallization (e.g., from DMSO/water mixtures) is recommended for purification .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for sulfonamide derivatives?
Discrepancies often arise from assay variability. To mitigate:
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
X-ray crystallography reveals hydrogen bonding (e.g., N–H···N interactions) and π-π stacking, which affect solubility and stability. For example, centrosymmetric dimers formed via N–H···N bonds enhance thermal stability . Non-classical interactions (C–H···O/F) further stabilize crystal packing .
Q. What computational approaches predict binding affinity to target enzymes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with active sites. Focus on:
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
Systematic modifications include:
- Pyrazine substitution : Introducing electron-withdrawing groups (e.g., Cl) enhances electrophilicity for nucleophilic attack in enzyme inhibition .
- Sulfonamide linker optimization : Ethyl spacers improve flexibility, while bulkier groups (e.g., cyclohexyl) may hinder target access .
- Pyrazole methylation : Methyl groups at the 3-position reduce metabolic degradation .
Methodological Considerations
Q. What experimental designs resolve low yields in cyclization steps?
- Temperature control : Higher temperatures (90–120°C) favor cyclization but risk decomposition. Microwave-assisted synthesis reduces reaction time .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or iodine can accelerate ring closure .
- pH adjustment : Ammonia solution (pH 8–9) precipitates products while minimizing side reactions .
Q. How are metal coordination studies conducted for pyrazine-containing ligands?
- UV-Vis titration : Monitors spectral shifts upon metal addition (e.g., Cu²⁺ or Fe³⁺).
- Isothermal titration calorimetry (ITC) : Quantifies binding constants and stoichiometry .
- EPR spectroscopy : Identifies paramagnetic metal centers in complexes .
Data Analysis and Validation
Q. What statistical methods are used to validate biological activity data?
- Dose-response curves : IC₅₀ values derived from nonlinear regression (e.g., GraphPad Prism).
- ANOVA : Assesses significance across replicates.
- Principal Component Analysis (PCA) : Identifies outliers in high-throughput screening .
Q. How are crystallographic data refined to resolve disorder in sulfonamide structures?
- SHELXL : Refines occupancy factors for disordered atoms.
- PLATON SQUEEZE : Models solvent-accessible voids in porous crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
